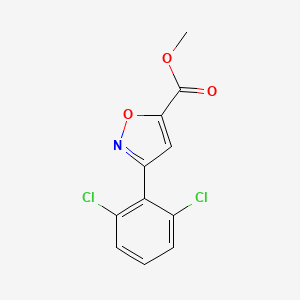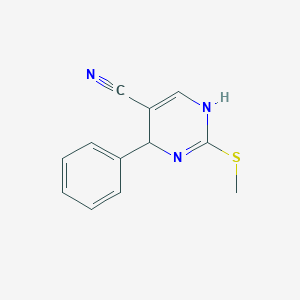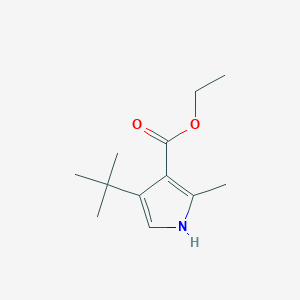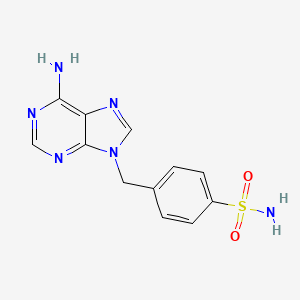
p-Toluenesulfonamide, alpha-9H-adenin-9-yl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-Toluenesulfonamide, alpha-9H-adenin-9-yl-: is a compound with the molecular formula C12H12N6O2S and a molecular weight of 304.328 . It is also known by its IUPAC name α-[6-Amino-9H-purin-9-yl]-p-toluenesulfonamide . This compound is a derivative of both p-toluenesulfonamide and adenine, combining the structural features of these two molecules.
Preparation Methods
The synthesis of p-toluenesulfonamide, alpha-9H-adenin-9-yl- involves the sulfonylation of amines. A common method includes the use of indium-catalyzed sulfonylation of amines, which allows the synthesis of a wide range of sulfonamides in excellent yields . This method is applicable for preparing sulfonic esters from sulfonyl chlorides and alcohols . Another approach involves the use of microwave irradiation to perform the synthesis directly from sulfonic acids or their sodium salts . This method is known for its good functional group tolerance and high yields .
Chemical Reactions Analysis
p-Toluenesulfonamide, alpha-9H-adenin-9-yl- undergoes various types of chemical reactions, including:
Protection and Deprotection: The compound can be protected using sulfonylation and deprotected using reductive cleavage with samarium diiodide.
Scientific Research Applications
p-Toluenesulfonamide, alpha-9H-adenin-9-yl- has several applications in scientific research:
Biology: The compound’s adenine moiety makes it relevant in studies involving nucleic acids and their interactions.
Medicine: It is investigated for its potential therapeutic properties, including its role as a building block for drug development.
Mechanism of Action
The mechanism of action of p-toluenesulfonamide, alpha-9H-adenin-9-yl- involves its interaction with molecular targets such as enzymes and receptors. The adenine moiety allows it to interact with nucleic acids, potentially affecting DNA and RNA synthesis. The sulfonamide group can interact with enzymes, inhibiting their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to p-toluenesulfonamide, alpha-9H-adenin-9-yl- include:
p-Toluenesulfonamide: A simpler sulfonamide without the adenine moiety.
Adenine derivatives: Compounds that contain the adenine structure but lack the sulfonamide group.
Sulfonamides: A broad class of compounds containing the sulfonamide group, used in various applications from medicine to industrial processes.
The uniqueness of p-toluenesulfonamide, alpha-9H-adenin-9-yl- lies in its combination of the sulfonamide and adenine structures, providing it with distinct chemical and biological properties.
Properties
CAS No. |
21267-98-1 |
|---|---|
Molecular Formula |
C12H12N6O2S |
Molecular Weight |
304.33 g/mol |
IUPAC Name |
4-[(6-aminopurin-9-yl)methyl]benzenesulfonamide |
InChI |
InChI=1S/C12H12N6O2S/c13-11-10-12(16-6-15-11)18(7-17-10)5-8-1-3-9(4-2-8)21(14,19)20/h1-4,6-7H,5H2,(H2,13,15,16)(H2,14,19,20) |
InChI Key |
HYYXGPTXYDTDSM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC3=C(N=CN=C32)N)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


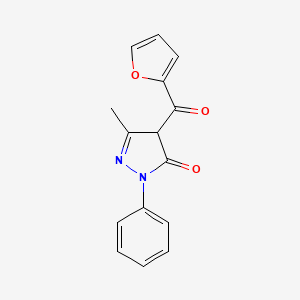

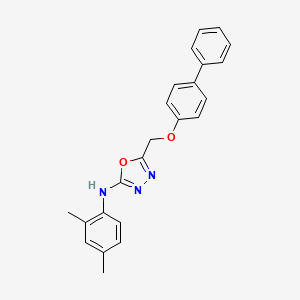
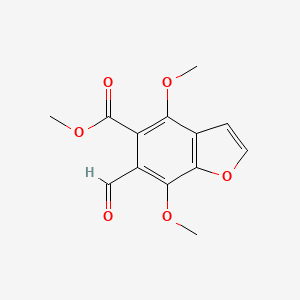
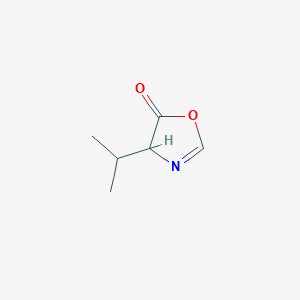

![5-Amino-2-[(1,3-thiazol-2-yl)amino]pyrimidin-4(3H)-one](/img/structure/B12907730.png)
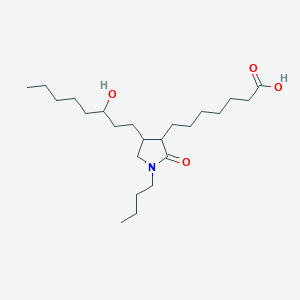
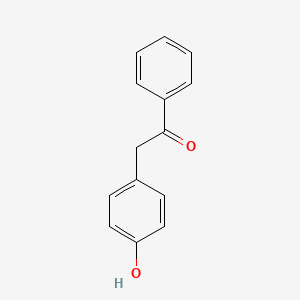
![5-{[(3,4-Dichlorophenyl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12907743.png)
![2-Amino-4-hydroxy-5-[2-naphthylthio]quinazoline](/img/structure/B12907749.png)
